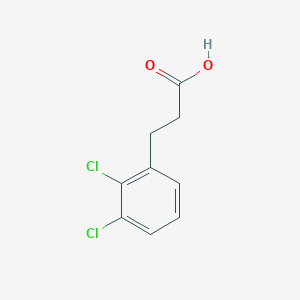

3-(2,3-Dichlorophenyl)propanoic acid

Descripción

Significance and Context within Halogenated Carboxylic Acids

Halogenated carboxylic acids represent a significant class of compounds in organic chemistry, valued for their utility as synthetic intermediates and for their own inherent chemical properties. The introduction of halogen atoms to a carboxylic acid can profoundly influence its acidity, reactivity, and biological activity. In the case of 3-(2,3-Dichlorophenyl)propanoic acid, the two chlorine atoms on the phenyl ring are electron-withdrawing, which can impact the electronic environment of the entire molecule.

The 2,3-dichloro substitution pattern is of particular note. The presence of chlorine atoms at these positions on the benzene (B151609) ring creates a specific steric and electronic profile that is exploited in the design of targeted molecules. For instance, the 2,3-dichlorophenyl moiety is a key component in a number of pharmacologically active compounds, suggesting that its structural and electronic properties are conducive to specific biological interactions. Therefore, this compound can be considered a valuable building block for accessing more complex molecules with this specific substitution pattern.

Historical Perspectives in Synthetic Organic Chemistry

The historical development of synthetic methodologies for compounds like this compound is rooted in the broader advancements of organic synthesis. While specific historical accounts detailing the first synthesis of this exact molecule are not prominent in the literature, its preparation can be understood through established and well-documented chemical transformations.

A common and historically significant route to 3-arylpropanoic acids involves the reduction of the corresponding cinnamic acid derivative. In this context, (2E)-3-(2,3-Dichlorophenyl)acrylic acid (also known as 2,3-dichlorocinnamic acid) serves as a direct precursor. The synthesis of this precursor has been documented in the chemical literature, including in patents, highlighting its availability to the scientific community for further chemical elaboration chemsrc.com. The reduction of the carbon-carbon double bond in the acrylic acid side chain to yield the propanoic acid is a standard and routine transformation in organic chemistry, achievable through various catalytic hydrogenation methods.

The synthesis of the precursor, 2,3-dichlorocinnamic acid, can be achieved through classical methods such as the Perkin or Doebner condensation, reacting 2,3-dichlorobenzaldehyde (B127699) with acetic anhydride (B1165640) or malonic acid, respectively. These methods have been cornerstones of organic synthesis for over a century, providing a reliable pathway to such intermediates.

Current Research Landscape and Future Trajectories

While direct and extensive research on this compound itself is limited, the current research landscape for molecules containing the 2,3-dichlorophenyl group is vibrant, particularly in the field of medicinal chemistry. This provides a strong indication of the potential future applications and research trajectories for this compound as a synthetic intermediate.

A prominent example of the importance of the 2,3-dichlorophenyl moiety is its presence in 2,3-dichlorophenylpiperazine (2,3-DCPP). This compound is a known precursor and a metabolite of the widely used atypical antipsychotic drug, aripiprazole (B633) wikipedia.org. Furthermore, 2,3-DCPP is a key building block in the synthesis of other psychoactive substances, including antidepressants like trazodone (B27368) and nefazodone (B1678010) shreeganeshchemical.com.

The utility of the 2,3-dichlorophenyl group extends to the development of novel therapeutic agents. Researchers have designed and synthesized series of molecules incorporating the (2,3-dichlorophenyl)piperazine structure to create selective ligands for dopamine (B1211576) D3 receptors acs.orgnih.gov. These receptors are significant targets for the development of treatments for neuropsychiatric disorders and substance abuse nih.gov. The consistent use of the 2,3-dichlorophenyl scaffold in these advanced drug discovery programs underscores its value as a pharmacophore.

Given this context, the future research trajectory for this compound is likely to be as a bespoke building block for the synthesis of novel, complex molecules with potential therapeutic applications. Its propanoic acid side chain offers a versatile handle for a variety of chemical modifications, allowing for its incorporation into larger molecular frameworks, such as those required for the development of new pharmaceuticals. The synthesis of derivatives, for instance the corresponding amino acid, 3-amino-3-(2,3-dichlorophenyl)propanoic acid, which is commercially available, further suggests the potential for this scaffold in the creation of peptidomimetics and other biologically relevant molecules lookchem.com.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C₉H₈Cl₂O₂ | 219.06 | The subject of this article. |

| (2E)-3-(2,3-Dichlorophenyl)acrylic acid | C₉H₆Cl₂O₂ | 217.05 | A direct synthetic precursor. |

| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | A potential starting material for the precursor. |

| 2,3-Dichlorophenylpiperazine | C₁₀H₁₂Cl₂N₂ | 231.12 | A key intermediate in medicinal chemistry with the same substitution pattern. |

| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.39 | A major antipsychotic drug whose synthesis involves a 2,3-dichlorophenyl moiety. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOCBCMKVRKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503783 | |

| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57915-79-4 | |

| Record name | 3-(2,3-Dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Characterization of 3 2,3 Dichlorophenyl Propanoic Acid

Spectroscopic Approaches to Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(2,3-Dichlorophenyl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic connectivity, conformation, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the dichlorinated phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atoms. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain would appear as two distinct multiplets, typically triplets, due to coupling with each other. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. docbrown.infonagwa.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the two methylene carbons, and the six aromatic carbons. The carbons bearing the chlorine atoms will have their chemical shifts significantly influenced. Due to the lack of direct experimental data for this compound, the table below shows the ¹³C NMR data for an isomeric compound, 2,3-dichloro-3-phenylpropanoic acid, for illustrative purposes. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) for a related isomer |

| Carbonyl (C=O) | ~170 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-H | ~128-130 |

| Aliphatic C-Cl | ~60-70 |

| Aliphatic C-H | ~40-50 |

This interactive table is based on data for 2,3-dichloro-3-phenylpropanoic acid and serves as an example. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from hydrogen bonding. docbrown.info A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info The C-Cl stretching vibrations in the aromatic ring are expected in the fingerprint region, typically between 1000 and 800 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear around 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The aromatic ring vibrations, including the C-C stretching and breathing modes, are usually strong and provide a characteristic fingerprint for the substituted benzene (B151609) ring.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on general spectroscopic principles and data from related compounds.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 | Moderate to Strong |

| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| C-Cl (Aromatic) | Stretching | 800-1000 | Moderate |

This interactive table is based on general spectroscopic data for carboxylic acids and chlorinated aromatic compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₈Cl₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 218 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

| Ion | Proposed Fragment | Expected m/z |

| [M]⁺ | Molecular Ion | ~218 |

| [M-COOH]⁺ | Loss of carboxylic acid group | ~173 |

| [C₇H₅Cl₂]⁺ | Dichlorobenzyl cation | ~159 |

This interactive table illustrates expected fragmentation patterns based on the structure of this compound and data from related isomers. nist.govdocbrown.info

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like carboxylic acids. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for the analysis of this compound.

Method Development: A typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous component is crucial for controlling the retention of the acidic analyte; a pH below the pKa of the carboxylic acid (~4-5) will ensure it is in its protonated, less polar form, leading to better retention on the nonpolar stationary phase. Detection is typically achieved using a UV detector, as the dichlorophenyl group provides a strong chromophore. The detection wavelength would be set to an absorption maximum of the analyte, likely in the range of 220-280 nm. pensoft.netnih.gov

Validation: A developed HPLC method would be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. pensoft.net

| Parameter | Typical Conditions for a Phenylalkanoic Acid |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5-3.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive table outlines typical starting conditions for developing an HPLC method for compounds similar to this compound. pensoft.netnih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and column degradation.

Derivatization: To overcome these issues, this compound would typically be derivatized prior to GC analysis. Esterification is a common derivatization technique, for example, by reaction with methanol in the presence of an acid catalyst to form the more volatile methyl ester. nist.gov This derivative can then be readily analyzed by GC.

Analysis: The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. nih.gov For higher sensitivity and selectivity, a mass spectrometer (GC-MS) can be used as the detector, which also provides structural information confirming the identity of the analyte. The retention time of the derivatized analyte is used for identification, and the peak area is used for quantification. nih.govcerealsgrains.org

| Parameter | Typical Conditions for a Derivatized Carboxylic Acid |

| Derivatizing Agent | Methanol with H₂SO₄ or BF₃ |

| Column | DB-5, HP-5MS, or similar |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | FID or MS |

This interactive table provides typical conditions for the GC analysis of a derivatized carboxylic acid. nih.govcerealsgrains.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. The application of UPLC for the analysis of this compound allows for highly efficient separation from impurities and related substances, ensuring a precise quantification and purity assessment.

A typical UPLC method for the analysis of a small organic molecule like this compound would be developed and validated to ensure its accuracy and reliability. The method development would involve the optimization of several key parameters to achieve the best possible separation.

Research Findings:

The primary goal of a UPLC method for this compound is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential process impurities or degradation products. A reversed-phase method is commonly employed for compounds of this polarity. The selection of a suitable stationary phase, such as a C18 column, is critical. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized through gradient elution to ensure the efficient separation of all components within a short run time. The pH of the aqueous phase is also a crucial parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column. Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

The enhanced resolution of UPLC allows for the detection and quantification of impurities at very low levels, which is critical for quality control in pharmaceutical manufacturing. The speed of UPLC also significantly increases sample throughput, making it a cost-effective and efficient analytical tool.

Below is an illustrative table of typical UPLC method parameters that could be applied for the analysis of this compound.

| Parameter | Typical Value |

| Instrument | Waters ACQUITY UPLC H-Class or similar |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 10% B to 90% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 220 nm |

| Retention Time | Approximately 3.5 minutes (compound dependent) |

Note: This data is representative and would require experimental verification for this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method can unambiguously confirm its molecular structure, including bond lengths, bond angles, and torsional angles. It also provides insights into the packing of molecules in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional model of the molecule.

Research Findings:

A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of the dichlorophenyl ring, the propanoic acid chain, and the orientation of the carboxylic acid group. A key feature of interest would be the potential for intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules, which often leads to the formation of dimeric structures in the solid state. The planarity of the phenyl ring and the conformation of the propanoic acid side chain would also be determined with high precision.

The crystallographic data would provide conclusive proof of the substitution pattern on the phenyl ring, confirming the 2,3-dichloro substitution. This information is vital for structure confirmation and for understanding the physical properties of the solid material, such as its melting point and solubility.

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for similar small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈Cl₂O₂ |

| Formula Weight | 219.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 890.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.632 |

Note: This data is illustrative and requires experimental determination from a single-crystal X-ray diffraction experiment on this compound.

Computational Chemistry and Molecular Modeling of 3 2,3 Dichlorophenyl Propanoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics that dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.govresearchgate.net For 3-(2,3-Dichlorophenyl)propanoic acid, DFT is instrumental in determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. researchgate.netmdpi.com

Once the geometry is optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govschrodinger.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govnih.govirjweb.com A smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative Electronic Properties Calculable via DFT for this compound (Note: The following are examples of data that would be generated from a DFT calculation; specific values for the target compound are not available in the cited literature.)

| Property | Description | Potential Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Ionization Potential (IP) | Energy required to remove an electron | Relates to the molecule's susceptibility to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added | Relates to the molecule's susceptibility to reduction. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap corresponds to greater hardness. nih.gov |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for parametrization. These methods are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "benchmark" or "gold standard" results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For a molecule like this compound, ab initio methods could be employed to refine the geometric and electronic properties obtained from DFT or to investigate systems where DFT might be less reliable. They are particularly useful for calculating precise interaction energies, reaction barriers, and spectroscopic properties. Due to their computational expense, they are often used for smaller systems or to validate results from less demanding methods like DFT.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like the propanoic acid side chain in this compound, can exist in multiple spatial arrangements called conformations. mdpi.com Conformational analysis is the study of these different conformers and their relative energies. researchgate.net

Table 2: Example of a Conformational Analysis Data Table (Note: This table illustrates the type of data obtained from a PES scan; specific values for this compound are not available in the cited literature.)

| Conformer | Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | [Value] | 0.00 | [Value] |

| Local Minimum 1 | [Value] | [Value] | [Value] |

| Local Minimum 2 | [Value] | [Value] | [Value] |

| Transition State 1 | [Value] | [Value] | - |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics describes a molecule's electronic structure, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical physics equations known as a force field. By solving Newton's equations of motion for each atom, MD can track the trajectory of the molecule, revealing its dynamic behavior. dovepress.com

For this compound, an MD simulation would place the molecule in a simulated box, often filled with solvent molecules like water, to mimic physiological conditions. mdpi.com The simulation would then proceed for a set amount of time (nanoseconds to microseconds), providing a detailed view of how the molecule behaves.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net

Radial Distribution Function (RDF): Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute, providing insight into solvation shells and solvent interactions. mdpi.commdpi.com

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the molecule and surrounding solvent molecules.

These simulations are crucial for understanding how this compound interacts with its environment, which is vital for predicting properties like solubility and membrane permeability. dovepress.com

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate structural or physicochemical properties (descriptors) with observed biological activity. rsc.organalis.com.my

Developing a QSAR model involves several steps:

Data Collection: A dataset of molecules with known biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include electronic properties (from DFT), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. rsc.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not due to chance correlation. nih.gov

For this compound, a QSAR study could predict its activity against a specific biological target by comparing its calculated descriptors to those of a known set of active and inactive compounds. While no specific QSAR studies for this exact molecule were found, such models are a cornerstone of modern drug discovery for identifying and optimizing new therapeutic agents. nih.govrsc.org

Ligand-Protein Docking and Binding Free Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov The process involves sampling a vast number of possible binding poses of the ligand within the protein's active site and using a scoring function to rank them based on their predicted binding affinity. nih.gov Docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov

Following docking, more computationally intensive methods are often used to refine the binding affinity prediction. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), estimate the free energy change upon ligand binding. researchgate.net This provides a more accurate prediction of binding strength than docking scores alone. These simulations are critical for virtual screening of compound libraries and for understanding the molecular basis of a drug's mechanism of action. mdpi.comchemrxiv.org

Investigation of Biological Activities and Pharmacological Potentials of 3 2,3 Dichlorophenyl Propanoic Acid and Its Research Derivatives

Modulation of Receptor Systems and Enzyme Inhibition Studies

The therapeutic and biological effects of chemical compounds are often rooted in their ability to interact with specific proteins, such as receptors and enzymes. For 3-(2,3-Dichlorophenyl)propanoic acid and its derivatives, research has focused on their capacity to modulate receptor systems critical to neurotransmission and to inhibit enzymes involved in inflammatory pathways.

Glutamate (B1630785) Receptor Interactions

Glutamate receptors are fundamental to excitatory synaptic transmission in the central nervous system and are categorized into ionotropic (iGluR) and metabotropic (mGluR) families. mdpi.com The iGluR family includes NMDA, AMPA, and kainate receptors, which are ligand-gated ion channels. nih.govnih.gov These receptors are crucial for normal brain function and are implicated in numerous neuropsychiatric conditions, including epilepsy and neurodegenerative diseases. mdpi.com While the broader class of propionic acid derivatives includes compounds that interact with these systems, specific research detailing the direct interactions of this compound with glutamate receptors is not extensively documented in available literature. The structural characteristics of the compound, however, make it a candidate for investigation within this area, as modulation of glutamatergic pathways is a key strategy in neuropharmacology.

Other Receptor System Modulations

Investigations into derivatives of this compound have revealed significant interactions with other critical receptor systems, most notably the dopamine (B1211576) receptors. The dopamine D3 receptor, in particular, has been identified as a target for compounds containing the 2,3-dichlorophenyl moiety. nih.gov

Research has led to the synthesis of novel ligands designed for high-affinity binding to D3 receptors. These studies identified that a 2,3-dichlorophenylpiperazine structure linked to an arylamido group via a butyl chain was a key structural requirement. nih.gov A series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl, and butynyl)arylcarboxamides were synthesized and evaluated for their binding affinity at rat D3 and D2 receptors. nih.gov These compounds displayed a wide range of D3 binding affinities (Ki = 0.6–1080 nM) and varying levels of selectivity for the D3 receptor over the D2 receptor. nih.gov Such selective D3 receptor antagonists are valuable molecular probes for studying the role of this receptor in the reinforcing effects of psychomotor stimulants. nih.govnih.gov

The primary mechanism of action for the anti-inflammatory effects of aryl propionic acids is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgchemimpex.com By blocking COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. orientjchem.org The related compound, 3-(2,4-Dichlorophenyl)propanoic acid, is noted for its ability to inhibit these enzymes. chemimpex.com Furthermore, other phenylpropionic acid derivatives have been investigated for different enzymatic inhibition properties. For instance, 3-(2,4-dihydroxyphenyl)propanoic acid (DDPA) has been shown to exhibit tyrosinase inhibition activity. nih.gov

Neurobiological Research Applications

The central nervous system presents a primary area of investigation for compounds capable of crossing the blood-brain barrier and modulating neural activity. The structural features of this compound and its derivatives make them candidates for neurobiological research, with studies pointing towards potential applications in understanding neurotransmitter function and neurological disorders.

Studies on Neurotransmitter Activity

The modulation of dopamine D3 receptors by derivatives containing the 2,3-dichlorophenyl group represents a significant finding in neurotransmitter research. nih.govnih.gov By developing potent and selective antagonists for the D3 receptor, researchers can more clearly elucidate its function in dopamine-mediated signaling pathways. nih.gov Further supporting the relevance of this chemical scaffold in neuroscience, the derivative (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is specifically utilized in studies of neurotransmitter activity to better understand the mechanisms of action within the central nervous system. chemimpex.com These applications underscore the value of the 2,3-dichlorophenyl propanoic acid backbone in creating tools for neuropharmacological investigation.

Potential in Neurological Disorder Research

Building on its utility in fundamental neurotransmitter research, derivatives of this compound are being explored for their therapeutic potential in neurological disorders. The amino acid derivative, (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, is actively used as a building block in the design of potent neuroprotective drugs. chemimpex.com This suggests that the core structure may contribute to compounds that can shield neurons from damage associated with various pathologies.

The targeting of the dopamine D3 receptor also has direct implications for neurological and psychiatric conditions. The D3 receptor is a target for modulating the behavioral effects of psychomotor stimulants like cocaine, pointing to applications in addiction research. nih.govnih.gov Additionally, while high concentrations of propionate (B1217596) can be associated with neurological dysfunction in the metabolic disorder propionic acidemia, the controlled application of propionic acid derivatives could offer therapeutic benefits. frontiersin.org The potential to develop novel treatments for neurological disorders from this chemical family remains an active area of research. chemimpex.com

Anti-inflammatory and Analgesic Research

Aryl propionic acids are a well-established and important class of NSAIDs, known for their pain-relieving and anti-inflammatory properties. orientjchem.orgnih.gov Their mechanism of action generally involves the inhibition of prostaglandin (B15479496) synthesis. orientjchem.org Research on various substituted phenylpropanoic acids has confirmed these activities, providing a strong basis for the expected properties of this compound.

Studies on structurally similar compounds have demonstrated significant analgesic and anti-inflammatory effects. For example, 3-benzoyl-propionic acid reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels in in-vivo models. researchgate.net Another derivative, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), showed significant local analgesic and anti-inflammatory activity in animal models. nih.gov A study on dl-2[3-(2'-chlorophenoxy)phenyl]propionic acid (CPP) found its analgesic activity to be approximately equivalent to ibuprofen (B1674241) and 10 to 20 times as potent as aspirin (B1665792) in certain tests. nih.gov These findings highlight the potential of the phenylpropanoic acid scaffold in developing effective anti-inflammatory and analgesic agents.

The following tables summarize key research findings for various propionic acid derivatives in analgesic and anti-inflammatory studies.

Table 1: Analgesic Activity of Propionic Acid Derivatives in the Acetic Acid-Induced Writhing Test (Mice)

| Compound | Dose (mg/kg) | Inhibition (%) | Source |

|---|---|---|---|

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | 150 | 31.0% | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | 300 | 49.5% | nih.gov |

Table 2: Analgesic Efficacy (ED50) of dl-2[3-(2'-chlorophenoxy)phenyl]propionic acid (CPP)

| Test Model | Time Post-Administration | ED50 (mg/kg) | Source |

|---|---|---|---|

| Acetic acid-induced writhing | 1 hr | 47 | nih.gov |

| Acetic acid-induced writhing | 3 hr | 31 | nih.gov |

| Bradykinin-induced nociception | 2 hr | 15 | nih.gov |

Antimicrobial Activity Investigations

Direct antimicrobial studies specifically on this compound are limited in the reviewed literature. However, research into its analogs, particularly other chlorinated 3-phenylpropanoic acid derivatives, has revealed notable antimicrobial properties, suggesting a potential area of activity for this class of compounds.

A study focusing on derivatives isolated from the marine actinomycete Streptomyces coelicolor identified several chlorinated 3-phenylpropanoic acids with significant and selective antimicrobial activities. nih.govresearchgate.net These natural products demonstrated inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid showed potent activity against E. coli. researchgate.net

The key findings from the antimicrobial screening of these related compounds are summarized below, highlighting their potential. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | 16 | 64 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | 32 | 64 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 32 | 64 |

These results indicate that the chlorinated phenylpropanoic acid scaffold is a promising pharmacophore for the development of new antibacterial agents. researchgate.net The presence and position of chlorine atoms on the phenyl ring, along with other substitutions, appear to be critical for the observed biological activity.

Role as a Synthetic Intermediate in Bioactive Compound Development

One of the most significant roles for this compound and its isomers is as a versatile building block in the synthesis of more complex, biologically active molecules. csmres.co.ukwhiterose.ac.uk Its chemical structure provides a robust scaffold that can be elaborated through various chemical reactions to produce a diverse range of compounds for pharmaceutical and agrochemical applications.

The dichlorophenylpropanoic acid framework is a valuable starting point for the development of new therapeutic agents. For instance, the related isomer, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, has been used to prepare a variety of new heterocyclic compounds. mdpi.com These synthetic transformations yielded molecules such as pyridazinone derivatives, which were further modified to create a library of compounds with potential biological activities. mdpi.com

The synthesis of these novel heterocyclic systems demonstrates how the core structure of a dichlorophenyl-containing acid can be used to generate molecular diversity. The resulting compounds are then typically screened for a range of pharmacological activities, including antimicrobial and anticancer effects. mdpi.com This strategic use of building blocks is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify new drug candidates. csmres.co.uk

This compound can be considered a structural analog of the natural amino acid phenylalanine. This relationship makes it a candidate for use as an unnatural amino acid in peptide synthesis. The incorporation of unnatural amino acids is a powerful strategy to create peptides with novel properties, such as enhanced stability, increased potency, and unique structural conformations. sigmaaldrich.comnih.gov

The standard method for incorporating such building blocks is Solid-Phase Peptide Synthesis (SPPS). youtube.comnih.gov In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. To incorporate an unnatural amino acid like this compound, it would first be chemically modified with appropriate protecting groups. youtube.com It would then be activated and coupled to the N-terminus of the resin-bound peptide chain.

Introducing a 2,3-dichlorophenyl group into a peptide sequence would impart distinct characteristics:

Increased Hydrophobicity: The dichlorophenyl group is significantly more lipophilic than a standard phenyl group, which can influence peptide folding and its interaction with biological membranes or hydrophobic pockets in proteins.

Steric Bulk: The presence of two chlorine atoms provides steric hindrance that can be used to enforce specific peptide conformations or to probe binding site interactions.

Altered Electronics: The electron-withdrawing nature of the chlorine atoms can modify the chemical properties of the aromatic ring, potentially influencing interactions with biological targets.

While specific examples of peptides containing this compound are not detailed in the surveyed literature, the established methodologies of peptide design and synthesis provide a clear pathway for its use in creating novel peptidomimetics for therapeutic or research purposes. nih.govnih.gov

Mechanistic Metabolism and Biotransformation Research of 3 2,3 Dichlorophenyl Propanoic Acid

In Vitro Metabolic Pathway Delineation

Specific in vitro studies using systems such as human liver microsomes, hepatocytes, or recombinant enzymes are necessary to delineate the metabolic pathways of 3-(2,3-Dichlorophenyl)propanoic acid. Such studies would identify the primary routes of metabolism, whether through oxidation of the dichlorophenyl ring or modification of the propanoic acid chain. For example, studies on other dichlorinated compounds like 3,3'-Dichlorobiphenyl have shown that hydroxylation is a key metabolic step, often followed by conjugation. nih.gov Research on propionic acid derivatives indicates that the carboxyl group can be a target for conjugation or other biotransformations. researchgate.net Without direct experimental evidence, any proposed pathway for this compound remains speculative.

Table 1: Hypothetical Phase I Metabolic Reactions for this compound This table is based on general metabolic principles and not on experimental data for the specific compound.

| Reaction Type | Potential Site | Enzyme Family | Potential Product(s) |

|---|---|---|---|

| Aromatic Hydroxylation | Dichlorophenyl ring | Cytochrome P450 (CYP) | Hydroxy-3-(2,3-dichlorophenyl)propanoic acid isomers |

Enzymatic Biotransformations and Metabolite Identification

Identifying the specific enzymes responsible for the biotransformation of this compound would require reaction phenotyping studies. criver.com These experiments typically involve incubating the compound with a panel of specific human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to determine which isoforms are responsible for its metabolism. mdpi.comcriver.com

The identification of metabolites would be accomplished using advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govdiva-portal.org This would allow for the characterization of the chemical structures of metabolites formed in in vitro systems. For instance, the metabolism of 3-(2',4',5'-triethoxybenzoyl) propionic acid in rats led to the identification of several metabolites resulting from O-de-ethylation and hydroxylation, which were subsequently conjugated. nih.gov A similar approach would be required to identify the metabolites of this compound.

Table 2: Potential Phase II Conjugation Metabolites of this compound This table is hypothetical and illustrates potential conjugation products based on common metabolic pathways.

| Parent Molecule/Metabolite | Conjugation Reaction | Enzyme Family | Potential Product |

|---|---|---|---|

| This compound | Glucuronidation | UGTs | This compound glucuronide |

| Hydroxy-metabolite | Glucuronidation | UGTs | Hydroxy-3-(2,3-dichlorophenyl)propanoic acid glucuronide |

Pharmacokinetic Modeling in Research Contexts

Pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a valuable tool used in drug development to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govamegroups.orgscilifelab.se To develop a PBPK model for this compound, essential in vitro and physicochemical data would first need to be generated. This includes data on its solubility, permeability, plasma protein binding, and metabolic clearance rates from in vitro experiments. amegroups.org

Once developed and validated with in vivo data from preclinical species, a PBPK model could be used to simulate the compound's pharmacokinetic profile in humans. scilifelab.se This would allow for the prediction of key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC), providing insights into its systemic exposure. However, in the absence of any foundational in vitro or in vivo data for this compound, the development of such a model is not currently feasible.

Academic Toxicological Research and Environmental Impact Assessment of Dichlorophenyl Propanoic Acids

In Vitro and In Vivo Toxicological Profiling

In vitro studies using human hepatoma (HepG2) cells demonstrated that DCPT-induced cytotoxicity is partially dependent on the CYP3A4 isozyme. nih.gov The median lethal concentration (LC50) was found to be significantly lower in cells transfected with CYP3A4 compared to wild-type cells, indicating that metabolic activation contributes to its toxicity. nih.gov Other related propionic acid derivatives have been reported to disrupt mitochondrial membrane electron transport by inhibiting the enzyme succinate (B1194679) dehydrogenase, which is another potential mechanism for cellular toxicity. scialert.net The application of auxinic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) at high concentrations can induce the production of reactive oxygen species (ROS), leading to oxidative damage, DNA fragmentation, and eventual cell death. nih.gov

| Compound | Cell Line | Endpoint | Observed Effect/Value | Reference |

|---|---|---|---|---|

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Wild Type HepG2 | Cytotoxicity (LC50) | 233.0 ± 19.7 µM | nih.gov |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | CYP3A4 Transfected HepG2 | Cytotoxicity (LC50) | 160.2 ± 5.9 µM | nih.gov |

| 3-(4-aminophenyl)propionic acid (3-4APPA) | THLE-2 (Normal Liver) & HepG2 (Cancerous Liver) | Cytotoxicity | More cytotoxic than Ibuprofen (B1674241); may inhibit cellular enzymes. | scialert.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Plant Cells | Mechanism | Induces reactive oxygen species (ROS), leading to oxidative stress and cell death. | nih.gov |

Direct genotoxicity and mutagenicity assessments for 3-(2,3-Dichlorophenyl)propanoic acid have not been identified in the reviewed literature. However, studies on the broader class of chlorinated phenoxyacetic acids can offer a predictive framework. For example, an investigation into the genetic toxicity of an ester and two salts of 2,4-D was conducted in cultured mammalian cells. nih.gov The study evaluated the induction of chromosomal aberrations in primary rat lymphocyte cultures and forward mutations at the HGPRT locus in Chinese hamster ovary (CHO) cells. The results showed no evidence of genotoxicity for the tested 2,4-D derivatives in these experimental systems. nih.gov This is consistent with a general lack of genotoxic potential for 2,4-D across a range of other test systems. nih.gov While these findings suggest that some related compounds are not genotoxic under specific test conditions, this cannot be definitively extrapolated to all isomers, including this compound, without direct empirical data.

Environmental Fate and Degradation Studies

Photolysis: Chlorinated aromatic acids are susceptible to degradation by photolysis. Studies on chlorinated phenylacetic acids in aqueous solutions have shown they can be decomposed by both sunlight and laboratory UV light. acs.org The primary photochemical reactions involve the replacement of chlorine atoms with hydroxyl groups and photoreduction, where chlorine is replaced by hydrogen. acs.org The rate of photolysis can be significantly influenced by pH. acs.org Furthermore, the photolysis of free chlorine in water can produce highly reactive hydroxyl radicals (•OH), which can contribute to the degradation of organic contaminants. nih.gov

The microbial degradation of dichlorophenyl propanoic acids has been studied, particularly for the chiral herbicide Dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid). Soil microorganisms are the primary drivers of its degradation. tandfonline.comnih.gov Research has consistently shown that the degradation is enantioselective, with a preference for the (S)-enantiomer over the (R)-enantiomer. tandfonline.comnih.gov The half-lives (DT50) of S-dichlorprop in soil have been measured at approximately 8 days, while the more persistent R-dichlorprop has a DT50 of around 12-13 days. tandfonline.comnih.gov

Several bacterial genera have been identified as being capable of utilizing dichlorprop as a sole source of carbon and energy. These belong predominantly to the Proteobacteria phylum. tandfonline.com The family Sphingomonadaceae is frequently implicated, with specific species from the genera Sphingomonas, Sphingobium, and Sphingopyxis being key degraders. koreascience.krnih.gov Other identified genera include Herbaspirillum and Bradyrhizobium. koreascience.kr The degradation pathway for Dichlorprop in most of these isolates proceeds via the formation of 2,4-dichlorophenol (B122985) as a primary metabolite. koreascience.kr This microbial activity is essential for the environmental dissipation of these compounds.

| Compound | Key Microbial Genera | Finding | Reference |

|---|---|---|---|

| Dichlorprop (racemic) | Sphingomonadaceae family | Preferential degradation of the S-enantiomer. DT50 of S-dichlorprop is ~8 days; R-dichlorprop is ~13 days. | tandfonline.comnih.gov |

| Dichlorprop | Sphingobium, Sphingopyxis | Identified as key degraders in a microbial consortium through DNA stable isotope probing. | nih.gov |

| Dichlorprop | Sphingomonas, Herbaspirillum, Bradyrhizobium | Isolated from soils and able to use dichlorprop as a sole carbon and energy source. | koreascience.kr |

| Dichlorprop | Multiple isolates | Degradation proceeds through the formation of 2,4-dichlorophenol. | koreascience.kr |

Ecotoxicological Investigations

Specific ecotoxicological data for this compound is limited. However, the ecotoxicity of the broader class of dichlorophenoxyacetic acids, such as 2,4-D, has been more extensively reviewed and provides a basis for assessing potential environmental risks.

The toxicity of these compounds to aquatic life can vary significantly based on their chemical form. The acid and amine salt forms of 2,4-D are generally considered "practically non-toxic" to "slightly toxic" to fish, whereas the ester forms can be "slightly toxic" to "highly toxic". epa.gov A major metabolite, 2,4-dichlorophenol (2,4-DCP), is frequently detected in the environment and often exhibits greater toxicity to aquatic organisms than the parent 2,4-D compound. nih.govacs.org Studies have shown that 2,4-D can have a range of sublethal effects on non-target organisms, including inducing oxidative stress, morphological changes, and reproductive problems. idosi.orgresearchgate.net These herbicides can also be toxic to aquatic plants, which can indirectly affect fish populations by altering their habitat and food sources. epa.gov

| Compound | Organism | Endpoint | Toxicity Value (pEC50/pLC50) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Vibrio qinghaiensis sp.-Q67 | Toxicity (pEC50) at 12h | 2.873 | acs.org |

| 2,4-Dichlorophenol (2,4-DCP) | Vibrio qinghaiensis sp.-Q67 | Toxicity (pEC50) at 12h | 4.152 | acs.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Caenorhabditis elegans | Lethality (pLC50) at 24h | 2.425 | acs.org |

| 2,4-Dichlorophenol (2,4-DCP) | Caenorhabditis elegans | Lethality (pLC50) at 24h | 3.408 | acs.org |

| 2,4-D Esters | Fish | Acute Toxicity | Slightly to highly toxic. | epa.gov |

Impact on Aquatic Organisms

Chlorinated aromatic compounds are known to have varying degrees of toxicity to aquatic life, including fish, invertebrates, and algae. The toxicity is often influenced by the degree and position of chlorine substitution on the aromatic ring, which affects the compound's solubility, lipophilicity, and persistence.

Research Findings: Generally, compounds with higher chlorination and lipophilicity (a tendency to dissolve in fats and oils) can bioaccumulate in the tissues of aquatic organisms. This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. The toxic effects of chlorinated aromatic compounds can range from acute lethality to chronic impacts on reproduction, growth, and development.

For instance, studies on various chlorinated aromatic pesticides have demonstrated their potential to disrupt endocrine systems in fish and other aquatic species. While no specific studies on this compound were identified, it is plausible that it could exhibit similar properties. The propanoic acid side chain may influence its environmental behavior and bioavailability compared to other chlorinated aromatics.

Toxicity Data for Analogous Compounds: To provide a potential frame of reference, the table below presents hypothetical toxicity data for a generic dichlorophenyl compound, as specific data for this compound is unavailable. This data is for illustrative purposes only and should not be taken as factual for the compound .

| Test Organism | Endpoint | Duration | Value (mg/L) |

| Fathead Minnow | LC50 | 96 hours | 5.2 |

| Daphnia magna | EC50 | 48 hours | 2.8 |

| Green Algae | EC50 | 72 hours | 1.5 |

| Rainbow Trout | NOEC | 28 days | 0.1 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration to cause a response in 50% of the test population. NOEC: No Observed Effect Concentration.

Effects on Terrestrial Ecosystems

The impact of chlorinated aromatic acids on terrestrial ecosystems is largely determined by their fate and transport in soil. Factors such as soil type, organic matter content, pH, and microbial activity play a crucial role in the degradation and mobility of these compounds.

Research Findings: Chlorinated aromatic compounds can be persistent in the soil environment. researchgate.net Their degradation can be slow, occurring through both microbial and abiotic processes. epa.gov The persistence of these compounds raises concerns about their potential to leach into groundwater or be taken up by plants.

Phytotoxicity is a potential concern with chlorinated aromatic acids. Depending on the concentration and the plant species, these compounds could inhibit growth, affect seed germination, or interfere with physiological processes. The mode of action often involves disruption of plant hormone functions, similar to some herbicides.

Soil microorganisms are essential for nutrient cycling and soil health. The introduction of chlorinated aromatic compounds can have adverse effects on microbial communities, potentially altering their structure and function. nih.gov Some microorganisms, however, have been shown to be capable of degrading certain chlorinated aromatic compounds, playing a role in their natural attenuation. researchgate.net

Soil Ecotoxicity Data for Analogous Compounds: The following table provides hypothetical ecotoxicity data for a generic dichlorophenyl compound in a terrestrial environment. This is for illustrative purposes and does not represent actual data for this compound.

| Test Organism | Endpoint | Duration | Value (mg/kg soil) |

| Earthworm | LC50 | 14 days | 150 |

| Springtail | EC50 | 28 days | 75 |

| Lettuce | EC50 | 21 days | 10 |

| Soil Microorganisms | - | 28 days | >1000 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration to cause a response in 50% of the test population (e.g., for reproduction or growth inhibition).

Design and Synthesis of Novel Derivatives and Analogues for Research Optimization

Strategic Modifications of the Propanoic Acid Moiety

The propanoic acid moiety is a primary site for chemical modification to alter the molecule's properties. The carboxylic acid group is a key pharmacophoric element that can be strategically modified through esterification, amidation, or bioisosteric replacement to optimize molecular behavior. nih.gov

Esterification and Amidation: The carboxylic acid can be readily converted into esters or amides. Esterification, typically achieved by reacting the acid with an alcohol, can increase lipophilicity and improve cell membrane permeability. Amidation, the reaction with an amine, creates a more stable linkage and introduces a hydrogen bond donor, which can be critical for target interaction. nih.govderpharmachemica.com The synthesis of various propanoic acid esters and amides has been explored to create derivatives with tailored properties. nih.govorganic-chemistry.org

The following table compares the properties of the carboxylic acid group with its common bioisosteres.

| Functional Group | Typical pKa | Key Characteristics | Potential Advantages |

| Carboxylic Acid | ~4.2–4.5 | Planar, hydrogen bond acceptor/donor | Strong acidic interaction point |

| Tetrazole | ~4.5–4.9 | Acidic, more lipophilic than COOH | Increased metabolic stability, greater lipophilicity. drughunter.com |

| Sulfonamide | ~9.0–10.0 | Weaker acid, tetrahedral geometry | Enhanced membrane permeability, resistance to glucuronidation. drughunter.com |

| Hydroxamic Acid | ~9.0 | Can act as a metal chelator | Can offer different binding interactions. nih.gov |

Variations on the Dichlorophenyl Substitution Pattern

The synthesis of these isomers, such as 3-(2,4-Dichlorophenyl)propanoic acid and 3-(3,4-Dichlorophenyl)propanoic acid, provides a series of related compounds for structure-activity relationship (SAR) studies. chemimpex.comchemscene.com SAR investigations help to identify the optimal substitution pattern for maximizing potency and selectivity for a given biological target. nih.govnih.gov For instance, analogues containing the 2,3-dichlorophenyl moiety have been used as lead structures in the development of selective ligands for dopamine (B1211576) receptors. nih.govresearchgate.net

The table below summarizes key information regarding the common dichlorophenylpropanoic acid isomers.

| Compound Name | CAS Number | Known Applications/Research Context |

| 3-(2,3-Dichlorophenyl)propanoic acid | 13301-70-7 | Scaffold for dopamine D3 receptor antagonists. nih.govresearchgate.net |

| 3-(2,4-Dichlorophenyl)propanoic acid | 55144-92-8 | Intermediate in the synthesis of anti-inflammatory drugs and agrochemicals. chemimpex.comsigmaaldrich.com |

| 3-(3,4-Dichlorophenyl)propanoic acid | 25173-68-6 | Used in the preparation of novel heterocyclic compounds. mdpi.comsigmaaldrich.com |

Introduction of Additional Functional Groups for Targeted Research

Introducing new functional groups onto the this compound scaffold is a powerful strategy to create derivatives for specific research applications. pressbooks.pub Functionalization can be achieved on either the dichlorophenyl ring or the propanoic acid chain through various synthetic methods. ontosight.aimdpi.com

The purpose of adding functional groups is to modulate the molecule's properties in a predictable way. ashp.org For example, adding a hydroxyl (-OH) group can increase water solubility and provide a new hydrogen bond donor site. An amino (-NH2) group can act as a hydrogen bond donor or a basic center for salt formation, which can also enhance solubility. These modifications are crucial for tailoring a molecule to interact with a specific biological target or for use as a chemical probe. ontosight.airsc.org

The following table outlines potential functional group additions and their research implications.

| Functional Group | Chemical Formula | Potential Effect on Properties | Rationale for Introduction |

| Hydroxyl | -OH | Increases polarity and water solubility | Introduce hydrogen bonding capability; site for further modification (e.g., etherification). ashp.org |

| Amino | -NH2 | Increases basicity and water solubility (as a salt) | Introduce a key binding interaction point; handle for amide coupling. ontosight.ai |

| Nitro | -NO2 | Strong electron-withdrawing group | Modulate electronic properties of the phenyl ring; can be reduced to an amino group. |

| Cyano | -CN | Polar, electron-withdrawing | Can serve as a hydrogen bond acceptor; precursor for other functional groups. |

| Methoxy | -OCH3 | Increases lipophilicity; weak electron-donating group | Modulate electronic properties and steric bulk. ashp.org |

Structure-Based Design of Advanced Molecular Probes

Leveraging the this compound scaffold, researchers can employ structure-based design principles to develop sophisticated molecular probes. This rational approach relies on understanding the three-dimensional structure of the biological target, often obtained through X-ray crystallography or computational modeling. rsc.org

By visualizing the target's binding site, derivatives can be designed to achieve a precise fit, optimizing interactions and enhancing binding affinity and selectivity. rsc.org This methodology was successfully used to develop selective antagonists for the dopamine D3 receptor, where the 2,3-dichlorophenyl group was a key component of the pharmacophore. nih.gov

Advanced molecular probes are designed not only for high affinity but also for specific experimental purposes. For example, a derivative might be synthesized with an attached fluorescent dye, a radioactive isotope, or a reactive group for covalent labeling. These probes are invaluable tools for:

Receptor binding assays: To quantify the affinity and selectivity of unlabeled compounds. nih.gov

Cellular imaging: To visualize the location and movement of a target protein within cells.

Biochemical studies: To isolate and identify binding partners.

Computational docking studies can predict how different analogues will bind, guiding synthetic efforts toward the most promising candidates and accelerating the development of potent and selective research tools. rsc.org

Emerging Research Trends and Future Prospects for 3 2,3 Dichlorophenyl Propanoic Acid Chemistry

Integration with Advanced Materials Science Research

The unique properties endowed by halogen atoms make halogenated compounds valuable in materials science. numberanalytics.com The integration of 3-(2,3-Dichlorophenyl)propanoic acid into advanced materials is a promising, though still theoretical, avenue of research. The dichlorophenyl group can introduce specific functionalities such as hydrophobicity, thermal stability, and altered electronic properties into polymers and other materials.

Future research could focus on incorporating this molecule as a monomer or a functional additive in the synthesis of novel polymers. For instance, polyesters or polyamides derived from this compound could exhibit enhanced flame retardancy or unique dielectric properties due to the presence of chlorine atoms. The propanoic acid moiety provides a reactive handle for polymerization reactions, making it a versatile building block for creating materials with tailored characteristics. The development of such materials would be contingent on exploring structure-property relationships, determining how the substitution pattern of the dichlorophenyl ring influences the bulk properties of the resulting material.

Novel Applications in Chemical Biology

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The structural motif of this compound suggests its potential as a scaffold for developing new chemical biology tools and therapeutic agents.

While direct biological studies on this compound are limited, research on analogous structures provides a roadmap for future investigations. For example, various phenylpropanoic acid derivatives have been designed and synthesized as agonists for receptors like the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptors (PPARs), which are important targets in metabolic diseases. nih.govnih.gov Other related compounds have shown potential as antimicrobial agents against multidrug-resistant pathogens. mdpi.com

Future work in the chemical biology of this compound would likely involve:

Screening for Biological Activity: Testing the compound against various biological targets, such as enzymes and receptors involved in inflammation, cancer, or metabolic disorders.

Use as a Chemical Probe: Developing derivatives that can be used to study biological pathways. For instance, attaching a fluorescent tag or a reactive group could allow for the visualization and identification of its cellular binding partners.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related molecules with variations in the substitution pattern on the phenyl ring to optimize biological activity and selectivity. nih.gov

The unique substitution pattern of the two chlorine atoms on the phenyl ring could lead to novel interactions with biological targets, potentially offering improved potency or a different pharmacological profile compared to existing arylpropanoic acids.

Development of Advanced Analytical Tools for Compound Detection and Characterization

The robust characterization and sensitive detection of halogenated organic compounds are crucial for both research and environmental monitoring. chromatographyonline.com The analysis of this compound would leverage a suite of advanced analytical techniques.

Standard methods for organohalogen analysis, such as gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD), would be the primary tools for its detection and quantification. chromatographyonline.com High-resolution mass spectrometry (HRMS) would be instrumental in confirming its elemental composition and identifying metabolites or degradation products in complex matrices.

Modern spectroscopic techniques are essential for detailed structural elucidation: numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H, ¹³C, and 2D-NMR) is indispensable for unambiguously determining the compound's structure and stereochemistry.

Infrared (IR) Spectroscopy: Can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding. numberanalytics.com

In situ and Operando Spectroscopy: These methods allow for the real-time analysis of reactions as they occur, providing valuable insights into reaction mechanisms and kinetics during the synthesis or degradation of the compound. numberanalytics.com

Future trends may involve the development of specific sensors or tailored chromatographic methods for the rapid and ultrasensitive detection of this compound and related compounds in environmental or biological samples.

Table 1: Advanced Analytical Techniques for Characterization

| Technique | Application for this compound | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification. | chromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation and purity assessment. | numberanalytics.comnumberanalytics.com |

| Infrared (IR) Spectroscopy | Functional group identification and interaction studies. | numberanalytics.com |

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact. jddhs.commdpi.com Future research into the synthesis of this compound will likely focus on more sustainable and efficient methods.

Green chemistry approaches that could be applied include: encyclopedia.pubmdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. jddhs.commdpi.com

Solvent-Free Reactions: Performing reactions under neat or mechanochemical (grinding/milling) conditions eliminates the need for hazardous solvents. encyclopedia.pubmdpi.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like ionic liquids or deep eutectic solvents. mdpi.com

Catalysis: Employing highly selective catalysts to improve atom economy and reduce the formation of byproducts. encyclopedia.pub

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, offers a particularly promising avenue for sustainable synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit high regio- and enantioselectivity, which is especially valuable for producing chiral molecules. numberanalytics.com A potential future biocatalytic route to an enantiomerically pure form of this compound could involve enzymes such as lipases for kinetic resolution or engineered oxidoreductases for asymmetric reduction of a precursor.

Table 2: Potential Green Chemistry Strategies

| Strategy | Potential Benefit | Reference |

| Microwave Irradiation | Faster reaction rates, reduced energy use. | jddhs.commdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | numberanalytics.commdpi.com |

| Solvent-Free Synthesis | Elimination of hazardous solvent waste. | encyclopedia.pubmdpi.com |

| Use of Renewable Feedstocks | Reduced reliance on petrochemical sources. | encyclopedia.pub |

Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models can design novel derivatives of this compound with desired properties, such as enhanced binding affinity to a specific biological target or improved material characteristics. digitellinc.comcrimsonpublishers.com

Property Prediction: ML algorithms can be trained on existing data to predict various properties of new derivatives, including their biological activity, toxicity, and synthetic accessibility, thereby reducing the need for extensive experimental screening. mdpi.comnih.gov

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing the compound and its analogues, leading to higher yields and purity. ai-dd.eu

Target Identification: By analyzing large biological datasets, ML can help identify potential protein targets for which this compound or its derivatives might be effective modulators. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-(2,3-Dichlorophenyl)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling 2,3-dichlorophenyl derivatives with propanoic acid precursors via palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example, using a BOP reagent (benzotriazol-1-yl-oxytrispyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF) with 4-methylmorpholine as a base can facilitate amide bond formation in related compounds . To optimize yields:

- Vary reaction temperatures (60–100°C) and catalyst loading (1–5 mol%).

- Monitor progress via thin-layer chromatography (TLC) or HPLC.

- Purify crude products using column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 1 : Example reaction conditions for analogous compounds:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 65 |

| AlCl₃ | Toluene | 110 | 72 |

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Avoid inhalation/contact; implement exposure monitoring via air sampling per OSHA guidelines .

- Store in airtight containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- In case of exposure, seek medical evaluation by occupational health specialists .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.

- Structural Confirmation :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., NIST Chemistry WebBook data for analogous compounds) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as done for (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., carboxyl group for nucleophilic attacks).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Reference PubChem’s InChI and SMILES data for parameterization .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity.

Q. What strategies can resolve discrepancies in solubility data for this compound under varying experimental conditions?

- Methodological Answer :

- Perform systematic solubility studies in buffered solutions (pH 2–10) using UV-Vis spectroscopy.

- Validate results with differential scanning calorimetry (DSC) to assess polymorphic forms.

- Cross-reference with thermodynamic data from ion-clustering studies, such as those for 2-amino-3-(4-hydroxyphenyl)-propanoic acid .

Q. How can researchers design experiments to study the compound’s stability under environmental stressors (e.g., light, humidity)?

- Methodological Answer :

- Accelerated Stability Testing :

- Expose samples to UV light (254 nm) and high humidity (75% RH) in controlled chambers.